Methyl 6-(4-fluoro-3-methylphenyl)-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate
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Overview
Description
“Methyl 6-(4-fluoro-3-methylphenyl)-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate” is a complex organic compound. It contains an imidazo[1,2-b]pyridazine core, which is a type of heterocyclic compound . The compound also has a methyl group attached to the pyridazine ring, a 4-fluoro-3-methylphenyl group attached to the 6-position of the imidazo ring, and an isopropyl group attached to the 8-position of the imidazo ring.
Scientific Research Applications
Novel Pyrazole Derivatives Synthesis and Biological Properties A study detailed the synthesis of novel pyrazole derivatives, including precursors with structural similarities to the chemical of interest, focusing on their biological properties such as antioxidant, anti-breast cancer, and anti-inflammatory activities. The research investigated the interaction between synthesized compounds and enzymes linked to inflammation and breast cancer, revealing potential as future COX-2 inhibitors or anti-inflammatory drugs. This highlights the chemical's relevance in medicinal chemistry for developing new therapeutic agents (P. Thangarasu, A. Manikandan, S. Thamaraiselvi, 2019).
Interaction With Benzodiazepine Receptors Another research explored derivatives of imidazo[1,2-b]pyridazines for their binding affinity to central and peripheral-type benzodiazepine receptors. This study found that certain compounds showed strong and selective binding to peripheral-type receptors, indicating potential for development into drugs affecting the benzodiazepine receptor system (G. Barlin, L. P. Davies, P. Harrison, S. Ireland, A. Willis, 1996).
Anticancer Activity Research on fluoro-substituted benzo[b]pyran derivatives, a class of compounds related to the structure of interest, demonstrated significant anticancer activity against lung cancer cell lines. This suggests the potential utility of methyl 6-(4-fluoro-3-methylphenyl)-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate and similar compounds in cancer research and therapy development (A. G. Hammam, O. A. El-Salam, A. Mohamed, N. A. Hafez, 2005).
Antifilarial Agents Potential A series of imidazo[1,2-b]pyridazines were synthesized for evaluation as antifilarial agents, including compounds with structural similarity to the chemical in focus. Although the tested compounds did not show significant antifilarial activity, the approach highlights the potential of such molecules in the search for new treatments against filarial infections (A. Mourad, Dean S. Wise, L. Townsend, 1992).
Antibacterial Agents Development Research into the synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones demonstrated antibacterial activity. This study, while not directly involving the chemical of interest, showcases the broader scope of research into pyrazole and pyridazine derivatives for developing new antibacterial agents (A. Solankee, J. Patel, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other bioactive compounds, it can be hypothesized that it may interact with its targets through a variety of mechanisms, including free radical reactions, nucleophilic substitutions, and oxidation .
Biochemical Pathways
It is likely that the compound’s interactions with its targets could influence various biochemical pathways, leading to downstream effects .
Result of Action
Based on its structural similarity to other bioactive compounds, it can be hypothesized that it may have various biological activities .
Properties
IUPAC Name |
methyl 6-(4-fluoro-3-methylphenyl)-8-propan-2-ylimidazo[1,2-b]pyridazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O2/c1-10(2)13-8-15(12-5-6-14(19)11(3)7-12)21-22-9-16(18(23)24-4)20-17(13)22/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMYLPKXJLBOLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN3C=C(N=C3C(=C2)C(C)C)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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